Methyl (R)-3-amino-3-(2,3-dichlorophenyl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate is a chemical compound with the molecular formula C10H11Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable amine, followed by esterification. One common method involves the use of ®-2-amino-3-(2,3-dichlorophenyl)propanoic acid as a starting material, which is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the starting materials are reacted in large reactors under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-amino-3-(3,4-dichlorophenyl)propanoate
- Methyl ®-3-amino-3-(2,4-dichlorophenyl)propanoate
- Methyl ®-3-amino-3-(2,5-dichlorophenyl)propanoate
Uniqueness
Methyl ®-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
ULOIUEWONOVCHN-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
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